2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride
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Overview
Description
2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation reaction of hydrazine derivatives with acetylenic ketones.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the pyrazole derivative under basic conditions.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is attached through esterification or amidation reactions, depending on the starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the methanesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(1-ethyl-1H-pyrazol-4-yl)methanesulfonyl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Properties
CAS No. |
2613389-23-2 |
---|---|
Molecular Formula |
C8H13ClN2O4S |
Molecular Weight |
268.7 |
Purity |
95 |
Origin of Product |
United States |
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